molecular formula C14H7ClN4 B11047027 4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile

4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile

Cat. No. B11047027
M. Wt: 266.68 g/mol
InChI Key: YDJCLUIXEYJHAN-WDZFZDKYSA-N
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Preparation Methods

The synthesis of 4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with appropriate reagents to introduce the cyano and phenylethenyl groups. One common method includes the use of organolithium reagents for regioselective nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The compound exerts its effects primarily through inhibition of tyrosine kinases, such as EGFR. By mimicking ATP, it binds to the kinase domain, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation . This mechanism is particularly relevant in cancer treatment, where overactive tyrosine kinases drive tumor growth.

Comparison with Similar Compounds

properties

Molecular Formula

C14H7ClN4

Molecular Weight

266.68 g/mol

IUPAC Name

4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H7ClN4/c15-14-12(8-17)13(18-9-19-14)11(7-16)6-10-4-2-1-3-5-10/h1-6,9H/b11-6-

InChI Key

YDJCLUIXEYJHAN-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=C(C(=NC=N2)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC=N2)Cl)C#N

Origin of Product

United States

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